Cas no 27262-45-9 ((R)-Bupivacaine)
(R)-Bupivacaine Chemical and Physical Properties
Names and Identifiers
-
- 2-Piperidinecarboxamide,1-butyl-N-(2,6-dimethylphenyl)-, (2R)-
- (R)-(+)-BUPIVACAINE HCL
- (R)-Bupivacaine HCl
- (RS)-bupivacaine
- 1-butyl-piperidine-2-carboxylic acid-(2,6-dimethyl-anilide)
- Anekain
- Bupivacaine anhydrous
- BUPIVACAINE BASE
- Carbostesin
- DL-Bupivacaine
- LAC-43
- MARCAINE
- racemic bupivacaine
- sensorcaine
- WIN 11318
- (+)-(R)-Bupivacaine
- (+)-Bupivacaine
- (R)-(+)-Bupivacaine
- (R)-Bupivacaine
- (2r)-1-butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide
- 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, (2R)-
- 2',6'-PIPECOLOXYLIDIDE, 1-BUTYL-, (+)-
- BDBM50350789
- UNII-16O5OYF58E
- EN300-18562924
- (2R)-1-butyl-N-(2, 6-dimethylphenyl)piperidine-2-carboxamide
- D-(+)-1-butyl-2',6'-pipecoloxylidide
- Bupivacaine, D(+)-
- 16O5OYF58E
- Q27128593
- Dextro-(R)-Bupivacaine HCl
- D(+)-Bupivacaine
- 2',6'-Pipecoloxylidide, 1-butyl-, D-(+)-
- (2R)-1-BUTYL-N-(2,6-DIMETHYLPHENYL)-2-PIPERIDINECARBOXAMIDE
- 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, (R)-
- 2-Piperidinecarboxamide,1-butyl-N-(2,6-dimethylphenyl)-,(2R)-
- (R)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
- DTXSID101317009
- D-1-butyl-2',6'-pipecoloxylidide
- BUPIVACAINE, (+)-
- DEXTROBUPIVACAINE
- CHEBI:60790
- Bupivacaine, (R)-
- D-(+)-bupivacaine
- 27262-45-9
- SCHEMBL34175
- CHEMBL189827
- D-bupivacaine
-
- MDL: MFCD01704266
- Inchi: 1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/t16-/m1/s1
- InChI Key: LEBVLXFERQHONN-MRXNPFEDSA-N
- SMILES: O=C([C@H]1CCCCN1CCCC)NC1C(C)=CC=CC=1C
Computed Properties
- Exact Mass: 288.22034
- Monoisotopic Mass: 288.22
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 32.3A^2
Experimental Properties
- Density: 1.032±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 430.65°C (rough estimate)
- Flash Point: 209.9ºC
- Refractive Index: 1.5700 (estimate)
- Solubility: Very slightly soluble (0.25 g/l) (25 º C),
- PSA: 32.34
- LogP: 3.90740
(R)-Bupivacaine Security Information
- Storage Condition:The warehouse is ventilated and dry at low temperature, and stored separately from food raw materials
(R)-Bupivacaine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B451225-10mg |
(R)-Bupivacaine |
27262-45-9 | 10mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B451225-25mg |
(R)-Bupivacaine |
27262-45-9 | 25mg |
$ 155.00 | 2023-04-18 | ||
| TRC | B451225-50mg |
(R)-Bupivacaine |
27262-45-9 | 50mg |
$ 276.00 | 2023-04-18 | ||
| TRC | B451225-100mg |
(R)-Bupivacaine |
27262-45-9 | 100mg |
$ 523.00 | 2023-04-18 | ||
| TRC | B451225-250mg |
(R)-Bupivacaine |
27262-45-9 | 250mg |
$ 1097.00 | 2023-04-18 | ||
| eNovation Chemicals LLC | K53802-50mg |
(R)-(+)-BUPIVACAINEHCL |
27262-45-9 | 98% | 50mg |
$785 | 2024-05-25 | |
| Enamine | EN300-18562924-0.05g |
27262-45-9 | 0.05g |
$101.0 | 2023-09-18 | |||
| eNovation Chemicals LLC | K53802-50mg |
(R)-(+)-BUPIVACAINEHCL |
27262-45-9 | 98% | 50mg |
$785 | 2025-02-27 | |
| eNovation Chemicals LLC | K53802-50mg |
(R)-(+)-BUPIVACAINEHCL |
27262-45-9 | 98% | 50mg |
$785 | 2025-03-01 |
(R)-Bupivacaine Related Literature
-
Rivka Cohen,Ariel Steiner,Hiba Kanaan,Yechezkel Barenholz J. Mater. Chem. B 2013 1 4619
-
Shivakumar B. S,Vignesh Gopalakrishnan-Prema,Gayathri Raju,Sumi E. Mathew,Neeraj Katiyar,Deepthy Menon,Sahadev A. Shankarappa RSC Adv. 2021 11 4623
-
Y. Shona Pek,Pemakorn Pitukmanorom,Jackie Y. Ying J. Mater. Chem. B 2014 2 8194
-
Zoe Cobb,B?rje Sellergren,Lars I. Andersson Analyst 2007 132 1262
-
Jesper G. Karlsson,Bj?rn Karlsson,Lars I. Andersson,Ian A. Nicholls Analyst 2004 129 456
Additional information on (R)-Bupivacaine
Professional Introduction to (R)-Bupivacaine (CAS No. 27262-45-9)
(R)-Bupivacaine, chemically known as 4-(2,6-dimethoxyphenyl)-1-(2,6-dimethylphenyl)piperidine, is a potent local anesthetic with a CAS number of 27262-45-9. This compound is widely recognized for its significant role in the field of anesthesiology and pain management. Its unique pharmacological properties make it a preferred choice for various medical applications, particularly in the context of long-duration regional anesthesia.
The molecular structure of (R)-Bupivacaine features a piperidine ring substituted with dimethyl and dimethoxyphenyl groups. This configuration contributes to its high lipid solubility, which is a critical factor in its ability to rapidly penetrate nerve tissues and produce prolonged analgesia. The stereochemistry of the compound, specifically the (R) configuration, plays a pivotal role in its efficacy and safety profile.
In recent years, there has been growing interest in the pharmacological mechanisms of (R)-Bupivacaine and its derivatives. Research has demonstrated that this compound exerts its anesthetic effects by blocking sodium channels in nerve cells, thereby inhibiting the generation and transmission of action potentials. This mechanism is particularly relevant in the context of peripheral nerve blocks and spinal anesthesia.
One of the most compelling aspects of (R)-Bupivacaine is its extended duration of action. Unlike shorter-acting local anesthetics such as lidocaine, which may require repeated dosing for prolonged procedures, (R)-Bupivacaine provides reliable analgesia for several hours. This makes it an invaluable tool in surgical settings where prolonged anesthesia is necessary.
The clinical applications of (R)-Bupivacaine are diverse and well-documented. It is commonly used for interscalene brachial plexus blocks, epidural anesthesia, and caudal blocks in pediatric patients. Additionally, it has been explored for use in intravenous regional anesthesia ( Bier block), where it provides effective analgesia while minimizing systemic absorption.
Recent studies have also highlighted the potential of (R)-Bupivacaine in multimodal pain management regimens. For instance, its combination with nonsteroidal anti-inflammatory drugs (NSAIDs) has shown synergistic effects, leading to improved patient outcomes and reduced opioid consumption postoperatively. This approach aligns with contemporary trends in perioperative pain control, emphasizing non-opioid strategies.
The safety profile of (R)-Bupivacaine is another area of significant interest. While generally well-tolerated when used within recommended guidelines, systemic toxicity remains a concern if inadvertently administered intravascularly. The high lipid solubility of the compound can lead to rapid absorption into the bloodstream, potentially causing central nervous system (CNS) depression.
To mitigate this risk, clinicians often employ techniques such as aspiration before injection and careful monitoring during administration. Furthermore, dose adjustments may be necessary in patients with impaired liver or kidney function, as these conditions can affect the metabolism and excretion of local anesthetics.
The development of novel formulations containing (R)-Bupivacaine has been an active area of research. Liposomal preparations and polymer-based delivery systems have been investigated to enhance localized action while minimizing systemic side effects. These innovations aim to improve patient comfort and safety during prolonged procedures.
In conclusion, (R)-Bupivacaine (CAS No. 27262-45-9) is a highly effective local anesthetic with broad clinical applications. Its unique pharmacological properties make it particularly suitable for long-duration regional anesthesia procedures. Ongoing research continues to explore new applications and formulations that leverage its benefits while addressing potential risks.
27262-45-9 ((R)-Bupivacaine) Related Products
- 2180-92-9(Bupivacaine)
- 22801-44-1(Mepivacaine)
- 24358-84-7((S)-Mepavacaine)
- 247061-08-1(3-Amino Ropivacaine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)